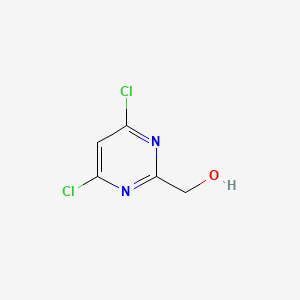

(4,6-Dichloropyrimidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dichloropyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUNBUWGWXSQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670347 | |

| Record name | (4,6-Dichloropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244949-68-5 | |

| Record name | 4,6-Dichloro-2-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,6-Dichloropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4,6-Dichloropyrimidin-2-yl)methanol CAS number lookup

An In-depth Technical Guide to (4,6-Dichloropyrimidin-2-yl)methanol for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1244949-68-5

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and drug discovery. The document details its physicochemical properties, a proposed experimental protocol for its synthesis, and its potential applications in the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1244949-68-5 |

| Molecular Formula | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.00 g/mol |

| Appearance | Solid (predicted) |

| Purity | Typically >95% (as offered by commercial suppliers) |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) |

Core Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The dichloropyrimidine scaffold is a common feature in many compounds developed as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The hydroxymethyl group at the 2-position offers a further point for modification or can be a key pharmacophoric feature for binding to biological targets.

Proposed Experimental Protocol: Synthesis of this compound

Reaction Principle:

The synthesis involves the reduction of the aldehyde group of 4,6-dichloropyrimidine-2-carbaldehyde to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is typically carried out in an alcoholic solvent like methanol or ethanol at a controlled temperature.

Materials and Equipment:

-

4,6-dichloropyrimidine-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,6-dichloropyrimidine-2-carbaldehyde (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition to control the reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TCM). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizations

Proposed Synthesis Workflow

Caption: A flowchart illustrating the proposed synthetic pathway for this compound.

Logical Relationship in Drug Discovery

Caption: The central role of this compound in generating diverse kinase inhibitors.

(4,6-Dichloropyrimidin-2-yl)methanol: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic routes for (4,6-dichloropyrimidin-2-yl)methanol. Due to the limited availability of direct experimental data in publicly accessible literature, this document leverages data from structurally related compounds and predictive methodologies to offer valuable insights for researchers. The guide includes predicted spectroscopic data, a plausible synthetic workflow, and a discussion of potential biological activities, serving as a foundational resource for further investigation and application of this compound in chemical and pharmaceutical research.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with two chlorine atoms and a hydroxymethyl group. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active molecules, including approved drugs and agrochemicals. The presence of reactive chlorine atoms and a primary alcohol functional group makes this compound a potentially versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. This guide aims to consolidate available information and provide a detailed theoretical framework for understanding its chemical nature.

Molecular Structure and Chemical Identity

The fundamental properties and identifiers of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1244949-68-5 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂O | [2][3] |

| Molecular Weight | 179.00 g/mol | [2][3] |

| Canonical SMILES | C1=C(Cl)N=C(CO)N=C1Cl | [2] |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | [4] |

| logP (predicted) | 1.2757 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Predicted Spectroscopic Data

3.1. Predicted ¹H NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Singlet | 1H | Pyrimidine C5-H |

| ~4.80 | Singlet | 2H | -CH₂OH |

| ~2.50 (broad) | Singlet | 1H | -OH |

3.2. Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | Pyrimidine C2 |

| ~161.0 | Pyrimidine C4, C6 |

| ~120.0 | Pyrimidine C5 |

| ~65.0 | -CH₂OH |

3.3. Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretching (alcohol) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1570 | Strong | C=N stretching (pyrimidine ring) |

| ~1450 | Strong | C=C stretching (pyrimidine ring) |

| 1100 - 1000 | Strong | C-O stretching (primary alcohol) |

| 800 - 700 | Strong | C-Cl stretching |

3.4. Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 178/180/182 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl) |

| 149/151 | Medium | [M-CHO]⁺ |

| 113/115 | High | [M-CH₂OH - Cl]⁺ |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established pyrimidine chemistry. One potential approach involves the reduction of a corresponding aldehyde precursor.

4.1. Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A proposed workflow for the synthesis of this compound.

4.2. Detailed Hypothetical Experimental Protocol

Reaction: Reduction of 4,6-Dichloropyrimidine-2-carbaldehyde

-

Reaction Setup: To a solution of 4,6-dichloropyrimidine-2-carbaldehyde (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (4:1 v/v) at 0 °C under an inert atmosphere, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyrimidine core is a well-established pharmacophore. Derivatives of dichloropyrimidine have shown a wide range of biological effects.

5.1. Areas of Potential Biological Investigation

-

Antimicrobial Activity: Many pyrimidine derivatives exhibit antibacterial and antifungal properties.[5][6]

-

Cytotoxic and Anticancer Activity: The pyrimidine ring is a key component of many anticancer drugs that interfere with nucleic acid synthesis or kinase signaling.[7][8]

-

Enzyme Inhibition: Substituted pyrimidines have been shown to be effective inhibitors of various enzymes, including kinases and dihydrofolate reductase.[9][10]

5.2. Logical Relationship for Biological Screening

The following diagram illustrates a logical workflow for the preliminary biological screening of this compound.

Caption: A logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its molecular structure and properties based on available data and predictive methods. The proposed synthetic route and biological screening workflow offer a starting point for researchers interested in exploring the potential applications of this compound in medicinal chemistry and materials science. Further experimental validation of the data presented herein is essential for advancing our knowledge of this intriguing molecule.

References

- 1. scienceopen.com [scienceopen.com]

- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic and growth inhibitory effects of the methanol extract Struchium sparganophora Ktze (Asteraceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medscape.com [medscape.com]

Spectroscopic Profile of (4,6-Dichloropyrimidin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Chemical Name: (4,6-Dichloropyrimidin-2-yl)methanol CAS Number: 1244949-68-5[1] Molecular Formula: C₅H₄Cl₂N₂O Molecular Weight: 179.00 g/mol Structure:

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following sections provide predicted data based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂- (Methylene protons) |

| ~ 7.5 - 7.7 | Singlet | 1H | Pyrimidine C5-H |

| ~ 5.0 - 6.0 | Broad Singlet | 1H | -OH (Alcohol proton) |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent, concentration, and temperature, and it may exchange with deuterated solvents, leading to its disappearance from the spectrum.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C2 (Carbon bearing the methanol group) |

| ~ 160 - 165 | C4 and C6 (Carbons bearing chlorine atoms) |

| ~ 120 - 125 | C5 (Pyrimidine ring carbon) |

| ~ 60 - 65 | -CH₂OH (Methanol carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (Alcohol) |

| 3000 - 3100 | Medium | C-H stretch (Aromatic) |

| 2850 - 2960 | Medium | C-H stretch (Aliphatic) |

| 1550 - 1600 | Strong | C=N and C=C stretching (Pyrimidine ring) |

| 1000 - 1200 | Strong | C-O stretch (Alcohol) |

| 700 - 850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

| m/z | Interpretation |

| 178/180/182 | [M]⁺, Molecular ion peak exhibiting a characteristic isotopic pattern for two chlorine atoms. |

| 149/151 | [M-CHO]⁺, Loss of the formyl group. |

| 113 | [M-CH₂OH-Cl]⁺, Loss of the hydroxymethyl group and a chlorine atom. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

3.1.2. ¹H NMR Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the raw data using Fourier transformation, phase correction, and baseline correction.

3.1.3. ¹³C NMR Acquisition

-

Tune the NMR probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay are typically required.

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

3.3.2. Data Acquisition (Electron Ionization - EI)

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently lacking in the public domain, the predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive framework for researchers to characterize this compound. The successful acquisition and interpretation of this data are essential for confirming its identity and purity, thereby enabling its confident use in further research and development activities.

References

An In-Depth Technical Guide to the Solubility of (4,6-Dichloropyrimidin-2-yl)methanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of (4,6-Dichloropyrimidin-2-yl)methanol. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol based on the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, alongside qualitative data for a structurally related compound to guide initial solvent selection. Furthermore, this guide presents visual workflows to elucidate the experimental process and the interplay of factors affecting solubility measurements.

Introduction to the Solubility of this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its solubility profile governs its behavior in various chemical processes. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies such as crystallization, and developing stable formulations.

Quantitative Solubility Data

However, to provide a preliminary indication of potential solubility, the following table presents qualitative solubility information for the closely related compound, 4,6-Dichloropyrimidine. This information can be a useful starting point for selecting solvents for experimental determination.

Table 1: Qualitative Solubility of a Structurally Related Compound

| Compound | Solvent | Solubility |

| 4,6-Dichloropyrimidine | 95% Ethanol | 50 mg/mL |

Note: This data is for a related compound and should be used as a general guideline only. Experimental verification for this compound is essential.

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium solubility determination of this compound using the widely accepted shake-flask method, followed by concentration analysis via HPLC.[1][2][3]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC

3.2. Procedure

3.2.1. Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[3]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

3.2.2. Sample Processing

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, either centrifuge the sample at a high speed or filter it through a syringe filter.[1] Adsorption of the compound to the filter material should be considered and evaluated.[4]

3.2.3. Concentration Analysis by HPLC

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Develop a suitable HPLC method to achieve good separation and a sharp peak for the compound of interest. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.[5]

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve should exhibit good linearity (R² > 0.99).[6]

-

Accurately dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve.

-

Multiply the result by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Methodologies

The following diagrams illustrate the experimental workflow and the logical relationships in solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not widely documented, this guide provides the necessary framework for its empirical determination. The shake-flask method coupled with HPLC analysis is a robust and reliable approach for obtaining accurate equilibrium solubility data. Researchers and drug development professionals are strongly encouraged to perform these experimental measurements to ensure the successful application of this compound in their work. The provided protocols and workflows serve as a comprehensive starting point for these critical investigations.

References

An In-depth Technical Guide on the Stability and Storage of (4,6-Dichloropyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4,6-Dichloropyrimidin-2-yl)methanol. The information is compiled from safety data sheets, chemical supplier information, and established protocols for related pyrimidine derivatives. This document is intended to offer guidance on maintaining the integrity of the compound for research and development purposes.

Summary of Stability and Storage Conditions

This compound is a chemical intermediate that requires specific storage and handling procedures to ensure its stability and prevent degradation. The stability of this compound is primarily influenced by temperature, moisture, and contact with incompatible substances.

Data Presentation: Storage and Stability Parameters

| Parameter | Recommendation/Observation | Rationale |

| Storage Temperature | Store in a cool, dry place. Recommended temperature is often between 2-8°C. | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The compound may be sensitive to air and moisture, which can lead to hydrolysis of the chloro groups. |

| Light Exposure | Store in a light-resistant container and in a dark place. | To prevent potential photodegradation, a common degradation pathway for heterocyclic compounds. |

| Moisture | Keep container tightly sealed to prevent moisture ingress. | The dichloropyrimidine moiety is susceptible to hydrolysis, where water can act as a nucleophile and displace the chlorine atoms. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | These substances can promote rapid decomposition of the compound. |

| Hazardous Decomposition Products | Upon decomposition, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. | These are typical thermal decomposition products for chlorinated, nitrogen-containing organic compounds. |

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be through nucleophilic aromatic substitution (SNAr) reactions, given the electron-deficient nature of the pyrimidine ring and the presence of good leaving groups (chlorine atoms). The most common nucleophile in a typical storage or experimental environment is water, leading to hydrolysis.

In-Depth Technical Guide to (4,6-Dichloropyrimidin-2-yl)methanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4,6-Dichloropyrimidin-2-yl)methanol (CAS No. 1244949-68-5), a key intermediate in the synthesis of bioactive molecules. This document details its chemical properties, commercial availability, and its application in synthetic chemistry, particularly in the development of kinase inhibitors.

Core Compound Specifications

This compound is a functionalized pyrimidine derivative. The presence of two reactive chlorine atoms and a primary alcohol provides multiple points for chemical modification, making it a versatile building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1244949-68-5 | [1][2][3] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][3] |

| Molecular Weight | 179.00 g/mol | [1][3] |

| Purity | Typically ≥95% | Varies by supplier |

| Melting Point | Not explicitly available in searches | - |

| Boiling Point | Not explicitly available in searches | - |

| Solubility | Not explicitly available in searches | - |

Commercial Suppliers

This compound is available from several commercial chemical suppliers. Researchers are advised to request a certificate of analysis from their chosen supplier to obtain lot-specific data on purity and other physical properties.

| Supplier | Website/Contact Information | Notes |

| BLDpharm | --INVALID-LINK-- | Often provides documentation like NMR, HPLC, and LC-MS.[2] |

| Acmec Biochemical | --INVALID-LINK-- | Lists the compound with basic specifications.[1] |

| ChemScene | --INVALID-LINK-- | Provides the compound and related services.[4] |

| Matrix Scientific | --INVALID-LINK-- | Lists the compound in their catalog. |

Role in Synthetic Chemistry: A Focus on Kinase Inhibitors

Dichloropyrimidine scaffolds are crucial in the development of various kinase inhibitors, a class of targeted therapeutics for diseases like cancer. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities. The methanolic group at the 2-position can be further modified or may play a role in binding interactions with the target protein.

General Synthetic Workflow for Kinase Inhibitor Development

The following diagram illustrates a generalized synthetic pathway for the development of pyrimidine-based kinase inhibitors, starting from a dichloropyrimidine core similar to this compound. This workflow demonstrates the sequential displacement of the chlorine atoms to build molecular complexity.

References

The Untapped Potential: A Technical Guide to the Reactivity of the C2-Methanol Group in Dichloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Dichloropyrimidines, in particular, serve as versatile building blocks, offering two reactive sites for tailored functionalization. While the reactivity of the chloro-substituents is well-documented, the interplay of these reactive centers with other functional groups on the pyrimidine ring, such as a C2-methanol group, is less explored. This technical guide provides an in-depth analysis of the predicted reactivity of dichloropyrimidines bearing a C2-methanol moiety, drawing upon established principles of organic chemistry and data from analogous systems. Due to the limited direct experimental data on this specific scaffold, this paper aims to be a predictive resource to guide synthetic strategies.

Predicted Reactivity of the Dichloropyrimidine Core

The reactivity of the chlorine atoms on a dichloropyrimidine ring is primarily governed by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The presence of a C2-methanol group, a weakly electron-donating group, is expected to subtly influence the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

In 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. However, the introduction of a substituent at C2 breaks this symmetry. The C2-methanol group, being weakly electron-donating, is predicted to have a minor impact on the electrophilicity of the C4 and C6 positions. Generally, in the absence of strong directing groups, SNAr reactions on 2-substituted-4,6-dichloropyrimidines can lead to mixtures of products. However, specific reaction conditions and the nature of the nucleophile can favor substitution at one position over the other. For instance, in related systems, the presence of an amino group at C2 directs the first substitution to the C4/C6 position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Dichloropyrimidines

| Substrate | Nucleophile | Conditions | Major Product | Reference |

| 2-Amino-4,6-dichloropyrimidine | Indoline, NaOH | Ethanol, rt, 1h | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | [1] |

| 2,4-Dichloropyrimidine | Tertiary Amines | - | C2-substitution | [2] |

| 2,4,6-Trichloropyrimidine | Anilines | Weak base | C4-substitution | [3] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C, C-N, and C-C (alkyne) bond formation on the pyrimidine ring. The regioselectivity of these reactions on 2-substituted-4,6-dichloropyrimidines can be controlled by the choice of catalyst, ligands, and reaction conditions. In many cases, the first coupling occurs at the more reactive C4/C6 position.[4] However, specific ligand systems have been developed to favor substitution at the C2 position in 2,4-dichloropyrimidines, suggesting that similar control may be achievable for 4,6-dichloropyrimidines.[5]

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling on Dichloropyrimidines

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 95 (mono-C4) | [4] |

| Buchwald-Hartwig | 2,4-Dichloropyrimidine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 85 (mono-C4) | [6][7] |

| Sonogashira | 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt | 90 (mono-C4) | [3] |

Reactivity of the C2-Methanol Group

The C2-methanol group is expected to exhibit reactivity typical of a primary alcohol, particularly one attached to an electron-deficient heteroaromatic ring. The primary transformations include oxidation, etherification, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.

Oxidation to the Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a key transformation. Due to the electron-deficient nature of the pyrimidine ring, the benzylic-like C-H bonds of the methanol group are activated towards oxidation. Care must be taken to avoid over-oxidation to the carboxylic acid.

Table 3: Reagents for Selective Oxidation of Primary Alcohols to Aldehydes

| Reagent | Conditions | Advantages | Disadvantages |

| MnO₂ | Dichloromethane, rt | High selectivity for benzylic/allylic alcohols | Stoichiometric reagent, requires activation |

| PCC (Pyridinium chlorochromate) | Dichloromethane, rt | Mild and selective | Chromium-based, toxic |

| Dess-Martin Periodinane | Dichloromethane, rt | Mild, high-yielding | Expensive, potentially explosive |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Dichloromethane, -78 °C to rt | Mild, avoids heavy metals | Requires low temperatures, unpleasant odor |

Experimental Protocol: Oxidation using Manganese Dioxide

-

To a solution of the (4,6-dichloropyrimidin-2-yl)methanol (1.0 eq) in dichloromethane (10 mL/mmol), add activated manganese dioxide (10 eq).

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be purified by column chromatography.

Etherification

The hydroxyl group can be converted to an ether via Williamson ether synthesis or by reaction with an alcohol under acidic conditions. The Williamson synthesis would involve deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

-

To a solution of this compound (1.0 eq) in anhydrous THF (10 mL/mmol) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[8]

Esterification

Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly for sensitive substrates, by using a carboxylic acid derivative (like an acid chloride or anhydride) or coupling agents.

Experimental Protocol: Esterification using an Acid Chloride

-

To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C, add the acid chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Conversion to a Leaving Group

The hydroxyl group is a poor leaving group and must be activated for nucleophilic substitution. Common methods include conversion to a tosylate, mesylate, or a halide.

Table 4: Reagents for Conversion of Alcohols to Leaving Groups

| Reagent | Product | Conditions |

| TsCl, pyridine | Tosylate | Pyridine, 0 °C to rt |

| MsCl, Et₃N | Mesylate | Dichloromethane, 0 °C to rt |

| SOCl₂ | Chloride | Neat or in an inert solvent |

| PBr₃ | Bromide | Inert solvent, 0 °C to rt |

Experimental Protocol: Tosylation of the Hydroxymethyl Group

-

Dissolve the this compound (1.0 eq) in anhydrous pyridine (5 mL/mmol) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic extracts with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude tosylate by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general workflow for the functionalization of dichloropyrimidines.

Caption: Reactivity of the Dichloropyrimidine Core.

Caption: Reactivity of the C2-Methanol Group.

Caption: General Synthetic Workflow.

Conclusion

While direct literature on the reactivity of a C2-methanol group in dichloropyrimidines is scarce, a comprehensive understanding of fundamental organic chemistry principles and analogous systems allows for a robust predictive framework. The C2-methanol group is anticipated to undergo typical alcohol reactions, while the dichloropyrimidine core should remain amenable to established SNAr and cross-coupling chemistries. The interplay between these functionalities presents both challenges in chemoselectivity and opportunities for novel synthetic strategies. This guide provides researchers with a foundational understanding to explore the chemistry of this promising, yet underutilized, scaffold in the pursuit of new chemical entities for drug discovery and development.

References

- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. organic-synthesis.com [organic-synthesis.com]

The Unseen Architects: A Technical Guide to the Electronic Effects of Substituents on the Dichloropyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

The dichloropyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of substituents on this heterocyclic ring is a key determinant of a molecule's biological activity, profoundly influencing its reactivity, binding affinity, and pharmacokinetic properties. Understanding and quantifying the electronic effects of these substituents is therefore paramount for rational drug design and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the electronic landscape of the dichloropyrimidine ring, offering a valuable resource for researchers in the field.

The Electron-Deficient Nature of the Pyrimidine Ring

The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This characteristic is a direct consequence of the electronegativity of the nitrogen atoms, which exert a significant inductive electron-withdrawing effect (-I) on the ring system. This electron deficiency renders the dichloropyrimidine ring susceptible to nucleophilic attack and dictates the regioselectivity of various chemical transformations.

Reactivity of Chloro Substituents: A Tale of Two Positions

In 2,4-dichloropyrimidine, the two chlorine atoms exhibit distinct reactivities, primarily governed by the electronic environment of their respective carbon atoms. The general order of reactivity for nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions is C4 > C2.[1] This preferential reactivity at the C4 position can be attributed to the greater electron deficiency at this position compared to the C2 position.

The presence of substituents on the pyrimidine ring can, however, significantly modulate this inherent reactivity profile. The electronic nature of a substituent, whether electron-donating (EDG) or electron-withdrawing (EWG), can either enhance or diminish the electrophilicity of the C2 and C4 positions, thereby influencing the regioselectivity of substitution reactions.

Quantifying Electronic Effects: A Data-Driven Approach

Hammett Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule.[2] The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. While originally derived from the ionization of benzoic acids, these constants provide a valuable framework for understanding reactivity in heterocyclic systems.

Table 1: Hammett Constants (σ) for Common Substituents

| Substituent | σmeta | σpara | Electronic Effect |

| -NH2 | -0.16 | -0.66 | Strong Electron-Donating |

| -OH | +0.12 | -0.37 | Electron-Donating |

| -OCH3 | +0.12 | -0.27 | Electron-Donating |

| -CH3 | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -F | +0.34 | +0.06 | Weak Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -Br | +0.39 | +0.23 | Electron-Withdrawing |

| -I | +0.35 | +0.18 | Electron-Withdrawing |

| -CF3 | +0.43 | +0.54 | Strong Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |

| -NO2 | +0.71 | +0.78 | Very Strong Electron-Withdrawing |

| -SO2CH3 | +0.64 | +0.72 | Strong Electron-Withdrawing |

Note: These values are for substituted benzene rings and should be used as a qualitative guide for the pyrimidine system.

A study on the hydrolysis of 2-sulfanilamidopyrimidine derivatives demonstrated that the reaction rate could be correlated with Hammett constants, indicating the applicability of this concept to the pyrimidine ring.[3] Theoretical calculations have also been employed to estimate σ-values for the different positions within the pyrimidine ring itself.[4]

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound. For substituted dichloropyrimidines, the pKa of the corresponding protonated species can provide insights into the electron density of the ring. Electron-withdrawing substituents will decrease the electron density on the nitrogen atoms, making them less basic and resulting in a lower pKa for the conjugate acid. Conversely, electron-donating groups will increase the basicity and lead to a higher pKa.

Table 2: Predicted pKa Values for Protonated Substituted Pyrimidines (Illustrative)

| Substituent at C5 | Predicted pKa |

| -NH2 | ~ 2.5 |

| -H | ~ 1.3 |

| -NO2 | ~ -1.0 |

Note: These are estimated values to illustrate the trend. Experimental determination is necessary for accurate values.

13C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The 13C NMR chemical shift (δ) is particularly sensitive to the electron density around a carbon atom. Electron-withdrawing substituents will deshield the adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will shield the carbons, resulting in an upfield shift to lower δ values.

Table 3: 13C NMR Chemical Shifts (δ) for Unsubstituted Dichloropyrimidines (in CDCl3)

| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |

| 2,4-Dichloropyrimidine | 161.9 | 162.8 | 117.8 | 158.1 |

Data obtained from publicly available spectral databases.[5][6]

Systematic studies on a series of substituted 2,4-dichloropyrimidines would be invaluable for establishing a clear correlation between substituent electronic effects and 13C NMR chemical shifts.

The Influence of Substituents on Reaction Pathways

The electronic nature of substituents plays a critical role in directing the outcome of chemical reactions on the dichloropyrimidine ring. This is particularly evident in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pyrimidine-based drug candidates.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process involving the initial attack of a nucleophile to form a Meisenheimer complex, followed by the departure of the leaving group (in this case, a chloride ion). The stability of the negatively charged Meisenheimer intermediate is a key factor determining the reaction rate.

dot

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electron-withdrawing substituents, particularly at the C5 position, stabilize the anionic Meisenheimer intermediate through resonance and/or inductive effects, thereby accelerating the SNAr reaction and favoring substitution at the C4 position.[7] Conversely, electron-donating groups can destabilize this intermediate, leading to slower reaction rates. In some cases, a strong electron-donating group at the C6 position can even reverse the typical regioselectivity, favoring substitution at the C2 position.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The electronic properties of substituents on the dichloropyrimidine ring can influence the efficiency and regioselectivity of these transformations. For instance, in Suzuki couplings, the preference for reaction at the C4 position is well-established.[9] The electronic nature of the substituent can affect the rate of oxidative addition of the palladium catalyst to the C-Cl bond, a key step in the catalytic cycle.

dot

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of a robust understanding of substituent effects. The following sections outline generalized protocols for key experiments used to quantify these effects.

Synthesis of Substituted 2,4-Dichloropyrimidines

The synthesis of a library of substituted 2,4-dichloropyrimidines is the first crucial step. A common starting material is uracil or its derivatives.

General Protocol for the Chlorination of Uracil Derivatives:

-

To a stirred suspension of the substituted uracil (1 equivalent) in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl3) or a mixture of thionyl chloride (SOCl2) and a catalytic amount of dimethylformamide (DMF).[10]

-

Heat the reaction mixture to reflux for a specified period (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired substituted 2,4-dichloropyrimidine.[10]

dot

Caption: General workflow for the synthesis of substituted dichloropyrimidines.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a compound.

Protocol:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a solution of the substituted dichloropyrimidine of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point.

Kinetic Analysis of SNAr Reactions by UV-Vis Spectroscopy or HPLC

The rates of SNAr reactions can be monitored by following the disappearance of the reactant or the appearance of the product over time.

Protocol:

-

Prepare stock solutions of the substituted 2,4-dichloropyrimidine and the nucleophile in a suitable solvent.

-

Equilibrate the solutions to the desired reaction temperature in a thermostated cuvette holder of a UV-Vis spectrophotometer or in a reaction vial for HPLC analysis.

-

Initiate the reaction by mixing the reactant solutions.

-

Monitor the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients (for UV-Vis) or by taking aliquots at specific time intervals and analyzing them by HPLC.

-

Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law (typically pseudo-first-order if the nucleophile is in large excess) to determine the rate constant.

-

Repeat the experiment with a series of substituted dichloropyrimidines to generate data for a Hammett plot (log(k/k0) vs. σ). The slope of this plot gives the reaction constant (ρ), which provides information about the sensitivity of the reaction to the electronic effects of the substituents.[2]

Conclusion

The electronic effects of substituents on the dichloropyrimidine ring are a critical consideration in the design and synthesis of novel drug candidates. By understanding and quantifying these effects through parameters such as Hammett constants, pKa values, and 13C NMR chemical shifts, medicinal chemists can make more informed decisions in the lead optimization process. The interplay between the inherent electron-deficient nature of the pyrimidine ring and the electronic properties of its substituents governs the regioselectivity and reactivity in key synthetic transformations. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these effects, ultimately contributing to the development of more potent and selective therapeutic agents. Further research to establish a comprehensive and publicly available database of these quantitative parameters for a wide range of substituted dichloropyrimidines would be of immense value to the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. hammett substituent constants: Topics by Science.gov [science.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wuxibiology.com [wuxibiology.com]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of (4,6-Dichloropyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,6-Dichloropyrimidin-2-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1][2][3] The presence of two reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring makes this molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization.[4]

These application notes provide a comprehensive overview of the synthetic utility of this compound in SNAr reactions. While specific experimental data for this exact molecule is limited in the available literature, the protocols and principles outlined herein are based on well-established reactivity patterns of closely related 4,6-dichloropyrimidines.[5][6] The methodologies provided serve as a robust starting point for researchers to develop novel pyrimidine-based compounds.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on 4,6-dichloropyrimidines proceeds via a two-step addition-elimination mechanism.[7] The electron-deficient nature of the pyrimidine ring facilitates the initial attack of a nucleophile at the carbon atom bearing a chlorine atom (C4 or C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Subsequently, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group.

The presence of the hydroxymethyl group at the C2 position may have a modest electronic influence on the reactivity of the C4 and C6 positions but is not expected to fundamentally alter the SNAr mechanism. Researchers should be mindful of the potential for the hydroxyl group to participate in side reactions under strongly basic conditions, and protection of this group may be necessary in certain synthetic strategies.

Applications in Medicinal Chemistry

Derivatives of substituted pyrimidines are integral to the development of a wide array of therapeutic agents. The functionalization of the this compound core can lead to the synthesis of compounds with potential biological activities, including but not limited to:

-

Anticancer Agents: Pyrimidine derivatives are known to act as inhibitors of various kinases and other enzymes involved in cancer progression.[1][2]

-

Antiviral and Antibacterial Agents: The pyrimidine scaffold is a key component of many antimicrobial drugs.[2]

-

STAT6 Inhibitors: Substituted pyrimidines have been identified as potent inhibitors of STAT6, a key protein in allergic and inflammatory responses.[9]

The ability to introduce diverse substituents at the C4 and C6 positions allows for fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.

Experimental Protocols

The following protocols are generalized methods for conducting SNAr reactions on 4,6-dichloropyrimidines and should be optimized for the specific substrate, this compound.

Protocol 1: Mono-amination with Primary and Secondary Amines

This protocol describes a typical procedure for the selective mono-substitution of a chlorine atom with an amine nucleophile.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.).

-

Add the amine nucleophile (1.0-1.2 eq.) and a suitable base such as DIPEA (1.5-2.0 eq.) or K₂CO₃ (2.0-4.0 eq.).

-

Add an anhydrous solvent such as DMF or 1,4-dioxane.

-

Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-amination with Excess Amine

This protocol is for the di-substitution of both chlorine atoms with an amine nucleophile.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sealed reaction vial or pressure tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a sealed reaction vial, add this compound (1.0 eq.).

-

Add the amine nucleophile (2.5-3.0 eq.) and anhydrous potassium carbonate (3.0-5.0 eq.).

-

Add anhydrous DMF.

-

Seal the vial and heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Thiolation (S-Substitution)

This protocol outlines the reaction with thiol nucleophiles to form thioether derivatives.

Materials:

-

This compound

-

Thiol

-

Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Under an inert atmosphere, prepare the thiolate by adding the thiol (1.1 eq.) to a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, or by reacting the thiol with NaOH in a suitable solvent.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq.) in the same solvent.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 1-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent and perform a standard aqueous workup.

-

Purify the crude product by flash column chromatography.

Protocol 4: Alkoxylation (O-Substitution)

This protocol describes the substitution with alcohol nucleophiles to form ether derivatives.

Materials:

-

This compound

-

Alcohol (can also be used as solvent)

-

Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Anhydrous solvent (e.g., THF, 1,4-Dioxane) if the alcohol is not the solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Under an inert atmosphere, generate the alkoxide by adding NaH (1.2 eq.) or KOtBu (1.2 eq.) to the alcohol (as solvent or dissolved in an anhydrous solvent) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 eq.).

-

Stir the reaction mixture at room temperature or heat to reflux for 1-24 hours.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and perform a standard aqueous workup.

-

Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Representative Conditions and Yields for Mono-amination of 4,6-Dichloropyrimidines

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Adamantylalkylamine | K₂CO₃ | DMF | 140 | 4-6 | 60-95[6] |

| Substituted Anilines | DIPEA | 1,4-Dioxane | 100 | 12 | 70-90 |

| Secondary Cyclic Amines | K₂CO₃ | Acetonitrile | 80 | 8 | 75-95 |

Note: Yields are highly dependent on the specific amine and reaction conditions.

Table 2: Representative Conditions for Di-substitution of 4,6-Dichloropyrimidines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Type |

| Excess Primary Amine | K₂CO₃ | DMF | 140-160 | 12-24 | Di-amino |

| Excess Thiol | NaH | THF | 60-80 | 6-12 | Di-thioether |

| Excess Alkoxide | NaH | Respective Alcohol | Reflux | 12-24 | Di-ether |

Visualizations

General SNAr Reaction Scheme

Caption: General mechanism of SNAr on this compound.

Experimental Workflow for SNAr Reactions

Caption: General experimental workflow for SNAr reactions.

Logical Relationship for Selective Substitution

Caption: Logical flow for achieving selective mono- vs. di-substitution.

Conclusion

This compound is a promising scaffold for the development of novel, biologically active molecules. The protocols and data presented, derived from closely related 4,6-dichloropyrimidine systems, provide a solid foundation for its application in nucleophilic aromatic substitution reactions. Researchers are encouraged to use these notes as a guide and to perform systematic optimization of reaction conditions to achieve their desired synthetic outcomes. The versatility of SNAr chemistry on this pyrimidine core opens up vast possibilities for the exploration of new chemical space in drug discovery programs.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity | MDPI [mdpi.com]

- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling of (4,6-Dichloropyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Substituted pyrimidines are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. (4,6-Dichloropyrimidin-2-yl)methanol is a valuable building block, offering two reactive sites for diversification. The chlorine atoms at the C4 and C6 positions are more susceptible to palladium-catalyzed cross-coupling than the C2 position, allowing for selective mono- or di-arylation.[1][2] This application note provides detailed protocols for the selective mono-arylation of this compound with various arylboronic acids, offering both conventional heating and microwave-assisted procedures.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organoboron compound (in this case, an arylboronic acid) with an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3][4] The presence of a base is crucial for the transmetalation step. For 4,6-dichloropyrimidines, the reaction can be controlled to achieve selective mono-substitution at either the C4 or C6 position.

Data Presentation: Optimized Reaction Conditions

The successful Suzuki coupling of this compound is contingent on the careful selection of the catalyst, base, solvent, and reaction temperature. Below are summarized conditions derived from studies on closely related 4,6-dichloropyrimidine substrates.

Table 1: Conventional Heating Method for Selective Mono-Arylation

| Parameter | Condition | Notes |

| Substrate | This compound | 1.0 equivalent |

| Arylboronic Acid | Various | 1.1 - 1.2 equivalents |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 5 mol % |

| Base | K₃PO₄ (Potassium phosphate) | 2.0 equivalents |

| Solvent System | 1,4-Dioxane / H₂O | 4:1 (v/v) |

| Temperature | 70-80 °C | |

| Reaction Time | 18-22 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Atmosphere | Inert (Argon or Nitrogen) | Degassing the solvent is recommended. |

Data adapted from studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine.[5][6]

Table 2: Microwave-Assisted Method for Selective Mono-Arylation

| Parameter | Condition | Notes |

| Substrate | This compound | 1.0 equivalent |

| Arylboronic Acid | Various | 1.0 equivalent |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.5 mol % |

| Base | K₂CO₃ (Potassium carbonate) | 3.0 equivalents |

| Solvent System | 1,4-Dioxane / H₂O | 2:1 (v/v) |

| Temperature | 100 °C | |

| Reaction Time | 15 minutes | Significant reduction in reaction time compared to conventional heating. |

| Atmosphere | Inert (Argon) | Use of a dedicated microwave vial is required. |

Data adapted from studies on 2,4-dichloropyrimidine, which shows similar regioselectivity principles.[1]

Table 3: Exemplary Yields for Suzuki Coupling of Dichloropyrimidines with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | (4-Chloro-6-phenylpyrimidin-2-yl)methanol | ~80 |

| 2 | 4-Methoxyphenylboronic acid | (4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-yl)methanol | ~85 |

| 3 | 3-Fluorophenylboronic acid | (4-Chloro-6-(3-fluorophenyl)pyrimidin-2-yl)methanol | ~75 |

| 4 | Naphthalene-2-boronic acid | (4-Chloro-6-(naphthalen-2-yl)pyrimidin-2-yl)methanol | ~87 |

| 5 | 3-Aminophenylboronic acid | (4-Chloro-6-(3-aminophenyl)pyrimidin-2-yl)methanol | Lower yields may be observed |

Yields are estimations based on reported data for analogous dichloropyrimidine substrates and may vary.[1] Electron-rich boronic acids generally provide good to excellent yields.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Arylation using Conventional Heating

This protocol is adapted from the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[5]

Materials:

-

This compound

-

Arylboronic acid

-

Pd(PPh₃)₄

-

K₃PO₄

-

1,4-Dioxane (anhydrous)

-

Distilled Water (degassed)

-

Schlenk flask

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), Pd(PPh₃)₄ (0.05 mmol, 5 mol %), and K₃PO₄ (2.0 mmol, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed distilled water to the flask via syringe.

-

Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

-

Heat the reaction mixture to 70-80 °C and stir for 18-22 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired (4-Aryl-6-chloropyrimidin-2-yl)methanol.

Protocol 2: General Procedure for Selective Mono-Arylation using Microwave Irradiation

This protocol is adapted from the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[1]

Materials:

-

This compound

-

Arylboronic acid

-

Pd(PPh₃)₄

-

K₂CO₃

-

1,4-Dioxane

-

Distilled Water

-

Microwave reactor and appropriate microwave vials

-

Magnetic stirrer

Procedure:

-

In a microwave vial, combine this compound (0.5 mmol, 1.0 eq.), the arylboronic acid (0.5 mmol, 1.0 eq.), K₂CO₃ (1.5 mmol, 3.0 eq.), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol %).

-

Add 4 mL of 1,4-dioxane and 2 mL of water to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100 °C for 15 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Transfer the reaction mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

- 1. mdpi.com [mdpi.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of Novel Kinase Inhibitors Utilizing (4,6-Dichloropyrimidin-2-yl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a novel class of kinase inhibitors, using (4,6-dichloropyrimidin-2-yl)methanol as a key starting material. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This guide outlines a strategic approach to functionalize the 2, 4, and 6 positions of the pyrimidine ring to generate a library of potent and selective kinase inhibitors.

Introduction